molecular formula C13H13ClN2O B3234009 2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide CAS No. 1353960-72-1

2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide

Cat. No.: B3234009
CAS No.: 1353960-72-1
M. Wt: 248.71 g/mol
InChI Key: QBRLXSSIJVTCAR-UHFFFAOYSA-N
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Description

2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide is a chemical compound with the molecular formula C13H13ClN2O It is known for its unique structure, which includes a chloro group, an isoquinoline moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide typically involves the reaction of isoquinoline derivatives with chloroacetyl chloride and methylamine. The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the process is carried out under reflux conditions to ensure complete reaction. The general reaction scheme can be represented as follows:

    Step 1: Isoquinoline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-N-isoquinolin-1-ylmethyl-acetamide.

    Step 2: The intermediate product is then treated with methylamine to yield the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the isoquinoline moiety can lead to the formation of tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or methanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Formation of N-substituted isoquinoline derivatives.

    Oxidation Reactions: Formation of N-oxides or other oxidized products.

    Reduction Reactions: Formation of tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-isoquinolin-1-ylmethyl-acetamide
  • N-Methyl-2-chloro-N-isoquinolin-1-ylmethyl-acetamide
  • 2-Chloro-N-isoquinolin-1-ylmethyl-N-ethyl-acetamide

Uniqueness

2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(isoquinolin-1-ylmethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-16(13(17)8-14)9-12-11-5-3-2-4-10(11)6-7-15-12/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRLXSSIJVTCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CC2=CC=CC=C21)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001203580
Record name Acetamide, 2-chloro-N-(1-isoquinolinylmethyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353960-72-1
Record name Acetamide, 2-chloro-N-(1-isoquinolinylmethyl)-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353960-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(1-isoquinolinylmethyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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